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molecular formula C8H4FNO2 B1297172 6-Fluoroisatin CAS No. 324-03-8

6-Fluoroisatin

Cat. No. B1297172
M. Wt: 165.12 g/mol
InChI Key: CWVFOAVBTUHQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060517B2

Procedure details

9.6 g of 3-fluoroaniline were added to 590 mL of water followed by the addition of 17.2 g of trichloroacetaldehyde monohydrate, 21.9 g of hydroxyamine hydrochloride and 98.2 g of anhydrous sodium sulfate and stirring the mixture for 5 hours at 50° C. After cooling the resultant to room temperature and allowing to stand overnight, 31 mL of 2 N HCl were added thereto followed by stirring the mixture for 30 minutes and then filtering out the crystals. After drying the resulting crystals, the crystals were added to concentrated sulfuric acid heated to 70° C., followed by stirring the mixture for 1 hour at 80° C. to 90° C. The reaction mixture was poured over ice followed by extracting with ethyl acetate and washing with saturated saline. After drying the organic layer with magnesium sulfate, the solvent was distilled off under reduced pressure to obtain 7.96 g of a crude product of 6-fluoroisatin.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
590 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].O.Cl[C:11](Cl)(Cl)[CH:12]=[O:13].Cl.ON.S([O-])([O-])(=O)=[O:20].[Na+].[Na+].Cl>O>[F:1][C:2]1[CH:3]=[C:4]2[C:6]([C:12](=[O:13])[C:11](=[O:20])[NH:5]2)=[CH:7][CH:8]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
590 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
O.ClC(C=O)(Cl)Cl
Name
Quantity
21.9 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
98.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring the mixture for 5 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resultant to room temperature
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
by stirring the mixture for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtering out the crystals
CUSTOM
Type
CUSTOM
Details
After drying the resulting crystals
ADDITION
Type
ADDITION
Details
the crystals were added to concentrated sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C.
STIRRING
Type
STIRRING
Details
by stirring the mixture for 1 hour at 80° C. to 90° C
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
washing with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C2C(C(NC2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.96 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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